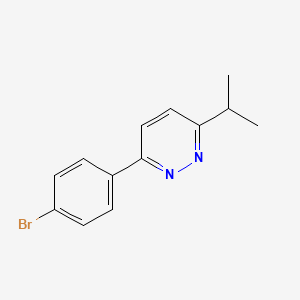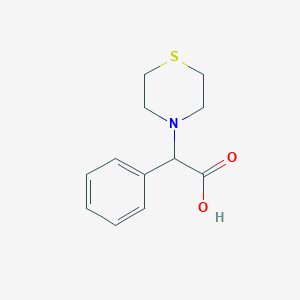
Rac-2-phenyl-2-thiomorpholinoacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenyl-2-thiomorpholinoacetic acid is an organic compound that features a phenyl group, a thiomorpholine ring, and an acetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-2-thiomorpholinoacetic acid typically involves the reaction of thiomorpholine with phenylacetic acid under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction. The process may also involve the use of solvents like ethanol or methanol to dissolve the reactants and control the reaction environment.
Industrial Production Methods: In an industrial setting, the production of 2-Phenyl-2-thiomorpholinoacetic acid may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Phenyl-2-thiomorpholinoacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or other reduced derivatives.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups can be introduced.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitrating agents.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has indicated that derivatives of this compound may have therapeutic potential in treating certain diseases.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Phenyl-2-thiomorpholinoacetic acid involves its interaction with specific molecular targets and pathways. The thiomorpholine ring can interact with enzymes and receptors, modulating their activity. The phenyl group can enhance the compound’s binding affinity to certain targets, while the acetic acid moiety can participate in hydrogen bonding and other interactions.
Vergleich Mit ähnlichen Verbindungen
Phenylacetic acid: Shares the phenyl and acetic acid moieties but lacks the thiomorpholine ring.
Thiomorpholine: Contains the thiomorpholine ring but lacks the phenyl and acetic acid groups.
2-Phenylacetic acid derivatives: Compounds with variations in the substituents on the phenyl or acetic acid groups.
Uniqueness: 2-Phenyl-2-thiomorpholinoacetic acid is unique due to the combination of the phenyl group, thiomorpholine ring, and acetic acid moiety. This unique structure imparts specific chemical and biological properties that are not observed in the individual components or other similar compounds.
Eigenschaften
Molekularformel |
C12H15NO2S |
|---|---|
Molekulargewicht |
237.32 g/mol |
IUPAC-Name |
2-phenyl-2-thiomorpholin-4-ylacetic acid |
InChI |
InChI=1S/C12H15NO2S/c14-12(15)11(10-4-2-1-3-5-10)13-6-8-16-9-7-13/h1-5,11H,6-9H2,(H,14,15) |
InChI-Schlüssel |
WGXRXRGHKXSFNQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSCCN1C(C2=CC=CC=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


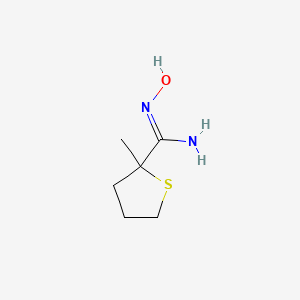
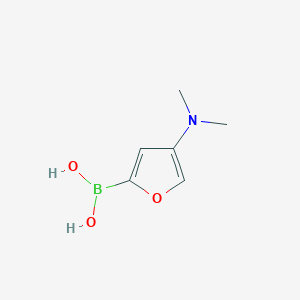
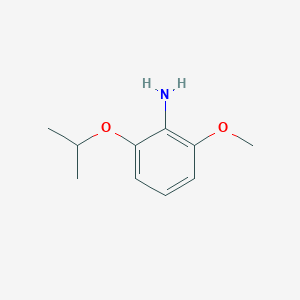
![Benzyl (1-oxa-7-azaspiro[3.5]nonan-3-yl)carbamate](/img/structure/B13326677.png)
![5-Methyl-1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13326689.png)

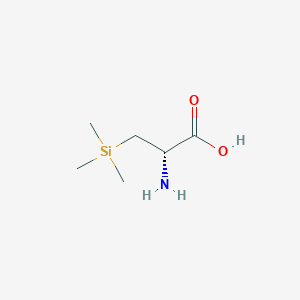
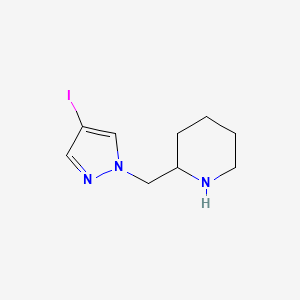
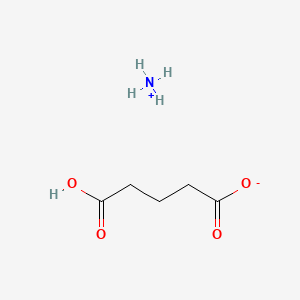
![3-Azatricyclo[7.4.0.0,2,5]trideca-1(13),9,11-triene](/img/structure/B13326718.png)
![tert-Butyl 3-(3-(methoxycarbonyl)bicyclo[1.1.1]pentan-1-yl)-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B13326724.png)
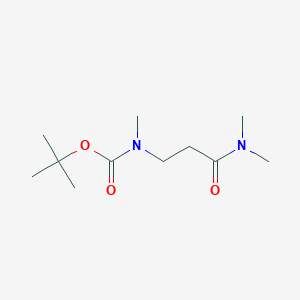
![(4-Isopropyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanamine](/img/structure/B13326729.png)
